BenchChemオンラインストアへようこそ!

(11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA

VLCPUFA metabolism lipidomics structural biology

(11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA (3-Oxo-C26:5(ω-3)-CoA) is a very-long-chain polyunsaturated 3-oxoacyl-CoA (C26:5) characterized by an ω-3 double-bond configuration (11Z,14Z,17Z,20Z,23Z) and a 3-oxo functional group. It is a key intermediate in the microsomal elongation of ω-3 C24:5 precursors to ultra-long-chain polyunsaturated fatty acids (VLCPUFA) and a metabolite in peroxisomal β-oxidation, where its accumulation or depletion serves as a diagnostic marker for inborn errors of metabolism.

Molecular Formula C47H74N7O18P3S
Molecular Weight 1150.1 g/mol
Cat. No. B15545843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA
Molecular FormulaC47H74N7O18P3S
Molecular Weight1150.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h5-6,8-9,11-12,14-15,17-18,33-34,36,40-42,46,58-59H,4,7,10,13,16,19-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/b6-5-,9-8-,12-11-,15-14-,18-17-/t36-,40-,41-,42+,46-/m1/s1
InChIKeyQKZQPYCWWGFPSM-NXZKYKDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What Is (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA: A Procurement Guide to This ω-3 Very-Long-Chain 3-Oxoacyl-CoA


(11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA (3-Oxo-C26:5(ω-3)-CoA) is a very-long-chain polyunsaturated 3-oxoacyl-CoA (C26:5) characterized by an ω-3 double-bond configuration (11Z,14Z,17Z,20Z,23Z) and a 3-oxo functional group [1]. It is a key intermediate in the microsomal elongation of ω-3 C24:5 precursors to ultra-long-chain polyunsaturated fatty acids (VLCPUFA) [2] and a metabolite in peroxisomal β-oxidation, where its accumulation or depletion serves as a diagnostic marker for inborn errors of metabolism [3].

Why (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA Cannot Be Replaced by Other C26:5-CoA Analogs


This compound cannot be interchanged with other C26:5-CoA analogs due to its specific ω-3 double-bond positional configuration (11Z,14Z,17Z,20Z,23Z) and its distinct role as a 3-oxo intermediate [1]. Unlike its positional isomer (8Z,11Z,14Z,17Z,20Z)-3-oxohexacosapentaenoyl-CoA [2] or the reduced form (3R,11Z,14Z,17Z,20Z,23Z)-3-hydroxyhexacosapentaenoyl-CoA [3], this specific molecule is required for studies of ω-3 VLCPUFA metabolism and peroxisomal β-oxidation disorders where precise structural fidelity determines enzyme recognition and pathway flux [4].

Quantitative Differentiation Evidence for (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA Procurement


Structural Differentiation: ω-3 vs. ω-6 Double-Bond Configuration of C26:5 3-Oxoacyl-CoA

(11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA (ω-3 configuration) exhibits a distinct double-bond positional pattern compared to its positional isomer (8Z,11Z,14Z,17Z,20Z)-3-oxohexacosapentaenoyl-CoA (ω-6 configuration) [1]. The ω-3 compound is derived from the elongation of ω-3 C24:5 precursors, whereas the ω-6 isomer originates from ω-6 C24:5 substrates [2]. The ω-3 compound contains a 3-oxo group at the β-position of the acyl chain, which distinguishes it from the reduced (non-oxo) analog (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA .

VLCPUFA metabolism lipidomics structural biology

Enzymatic Specificity: Precursor Requirement for ω-3 3-Oxoacyl-CoA Formation

The biosynthesis of (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA requires a specific ω-3 tetracosapentaenoyl-CoA precursor with double bonds at the (6Z,9Z,12Z,15Z,18Z,21Z) positions [1]. This contrasts with the formation of the (11Z,14Z,17Z)-3-oxoicosatrienoyl-CoA analog, which requires an ω-3 precursor with a (9Z,12Z,15Z)-octadecatrienoyl-CoA (α-linolenoyl-CoA) backbone [2]. The enzyme very-long-chain 3-oxoacyl-CoA synthase (EC 2.3.1.199) exhibits distinct substrate preference depending on the double-bond configuration of the acyl-CoA substrate [3].

enzymology fatty acid elongation VLCPUFA biosynthesis

Pathway-Specific Metabolic Fate: Peroxisomal β-Oxidation Intermediate of ω-3 VLCPUFA

(11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA is a bona fide intermediate in peroxisomal β-oxidation of ω-3 very-long-chain fatty acids [1]. In patients with peroxisomal 3-oxoacyl-CoA thiolase deficiency, peroxisomal β-oxidation activity is reduced to <10% of control values (measured as cyanide-insensitive [14C]acetyl unit formation from [14C]palmitoyl-CoA) [2], leading to accumulation of very-long-chain fatty acids and their 3-oxoacyl-CoA intermediates [3]. This compound is a diagnostic marker for disorders including Zellweger syndrome and rhizomelic chondrodysplasia punctata [4].

peroxisomal disorders β-oxidation inborn errors of metabolism

Differentiation from Reduced (Non-Oxo) Analog: Oxidation State Matters

(11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA differs from its reduced counterpart (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA by the presence of a 3-oxo (β-keto) group [1]. This oxidation state difference is critical: the 3-oxo compound is an intermediate in β-oxidation and elongation cycles, whereas the non-oxo compound is the fully reduced acyl-CoA end-product [2]. The 3-oxo compound has molecular weight 1150.11 and formula C47H74N7O18P3S; the reduced analog has molecular weight 1136.13 and formula C47H76N7O17P3S .

redox biochemistry acyl-CoA metabolism analytical chemistry

ELOVL4-Mediated Synthesis: The Only Known ω-3 C26:5 3-Oxoacyl-CoA in Retinal VLCPUFA Biosynthesis

The ω-3 C26:5 3-oxoacyl-CoA is uniquely relevant to ELOVL4 (very-long-chain fatty acid elongase 4) function, an enzyme essential for the biosynthesis of ultra-long-chain polyunsaturated fatty acids in the retina [1]. Mutations in ELOVL4 cause Stargardt disease type 3 (STGD3), an autosomal dominant macular degeneration [2]. ELOVL4 catalyzes the condensation of malonyl-CoA with ω-3 C24:6-CoA to form (8Z,11Z,14Z,17Z,20Z,23Z)-3-oxohexacosahexaenoyl-CoA (C26:6 3-oxoacyl-CoA) and with ω-6 C24:5-CoA to form (8Z,11Z,14Z,17Z,20Z)-3-oxohexacosapentaenoyl-CoA [3]. The ω-3 C26:5 3-oxoacyl-CoA (11Z,14Z,17Z,20Z,23Z configuration) represents the product of subsequent reduction and desaturation steps in ω-3 VLCPUFA biosynthesis [1].

retinal biology ELOVL4 Stargardt disease

Optimal Research and Procurement Applications for (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA


Diagnostic Biomarker Quantification in Peroxisomal Disorders

Use as an LC-MS/MS analytical standard for quantifying elevated ω-3 C26:5 3-oxoacyl-CoA levels in plasma or fibroblast samples from patients with suspected peroxisomal β-oxidation defects, including Zellweger syndrome and 3-oxoacyl-CoA thiolase deficiency [1]. In these disorders, peroxisomal β-oxidation activity is reduced to <10% of control values, leading to accumulation of very-long-chain 3-oxoacyl-CoA intermediates [2].

ω-3 VLCPUFA Elongation Pathway Mapping

Employ as a pathway intermediate standard in stable isotope tracing experiments to map the elongation of ω-3 C24:6-CoA precursors to C26 and longer VLCPUFAs via EC 2.3.1.199 (very-long-chain 3-oxoacyl-CoA synthase) [1]. This compound is specific to the ω-3 elongation branch, enabling precise flux analysis without ω-6 pathway interference [2].

ELOVL4 Functional Studies and Retinal Lipidomics

Use as a reference standard for lipidomic profiling in ELOVL4 knockout/knockin models to assess the impact of ELOVL4 deficiency on ω-3 VLCPUFA biosynthesis and to validate downstream metabolite accumulation patterns relevant to Stargardt disease type 3 (STGD3) [1].

Enzymatic Substrate Specificity Assays for EC 2.3.1.199

Utilize in in vitro enzyme assays to characterize the substrate preference of very-long-chain 3-oxoacyl-CoA synthase isoforms toward ω-3 versus ω-6 acyl-CoA substrates, addressing the established principle that multiple enzyme forms with differing substrate preferences determine local VLCFA composition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (11Z,14Z,17Z,20Z,23Z)-3-oxohexacosapentaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.